6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
Properties
IUPAC Name |
6-methyl-2-phenyl-5-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-7-12-10(2)17-15-13(14(12)20)16(21)19(18-15)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEPXOOKKOPLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable diketone in the presence of a base, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dichloromethane . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous derivatives are critical to its physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on formula; †Estimated from structural complexity.
Key Observations:
Core Structure Differences :
- The target compound’s pyrazolo[3,4-b]pyridine core differs from the dihydropyrroloindole cores in , which lack the pyrazole ring and exhibit partial saturation. This difference likely impacts electronic properties and bioactivity.
- Spiro derivatives () incorporate a fused indoline ring, enhancing structural rigidity compared to the target compound’s linear substituents .
Phenyl groups at position 2 (shared with 4d and 4g) contribute to π-π stacking interactions, a feature critical for binding to biological targets like monoamine oxidases .
Synthetic Efficiency :
- Ionic liquid-mediated synthesis () offers high yields (>80%) for pyrazolo[3,4-b]pyridines, suggesting scalable routes for the target compound .
- Spiro derivatives achieve 90% yields under optimized conditions, highlighting the influence of steric and electronic factors on reaction efficiency .
Potential Applications: Dihydropyrroloindole-diones () lack reported bioactivity, whereas spiro-pyrazolo[3,4-b]pyridines exhibit pesticidal activity, implying the target compound’s utility in agrochemistry .
Biological Activity
6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, commonly referred to as MPPD, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
The molecular structure of MPPD is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 283.33 g/mol |
| Molecular Formula | C16H17N3O2 |
| LogP | 2.3532 |
| LogD | 2.0457 |
| Polar Surface Area | 51.938 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have indicated that MPPD exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. One study reported that MPPD effectively reduced the expression levels of anti-apoptotic proteins such as Mcl-1 in leukemia cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The pyrazolo[3,4-b]pyridine scaffold is known for its anti-inflammatory properties. MPPD has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Specifically, compounds derived from this scaffold have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
MPPD has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
The biological activity of MPPD can be attributed to several mechanisms:
- Inhibition of Kinases : MPPD acts as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Modulation of Apoptotic Pathways : By influencing the expression of key apoptotic regulators, MPPD promotes programmed cell death in cancerous cells.
- Cytokine Inhibition : The compound's ability to inhibit pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Case Studies
Several case studies highlight the effectiveness of MPPD in various biological contexts:
- Case Study 1 : In a study involving human leukemia cells, treatment with MPPD led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.
- Case Study 2 : A series of experiments demonstrated that MPPD reduced inflammation in murine models of arthritis by lowering levels of inflammatory markers.
Q & A
Q. What are the established synthetic methodologies for 6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multi-step reactions, including cyclocondensation and functionalization. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via reactions starting with 1,3-dialkyl-1H-pyrazole-5-amine, followed by cyclization with α,β-unsaturated carbonyl compounds under acidic or basic conditions . A specific procedure involves refluxing Schiff bases with mercaptoacetic acid in dry benzene using a Dean–Stark apparatus to remove water, achieving yields of 74–78% . Catalysts like FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhance regioselectivity and reduce reaction times . Solvent choice (e.g., benzene vs. ethanol) and temperature (80–100°C) critically affect purity, as evidenced by IR and NMR data confirming the absence of byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Key carbonyl (C=O) stretches appear at 1718–1720 cm⁻¹ and lactam C–N bonds at 1314 cm⁻¹ .
- ¹H NMR : Distinct signals include methyl groups (δ 2.46–2.57 ppm), aromatic protons (δ 7.17–7.80 ppm), and enolic OH (δ 10.10 ppm, D₂O exchangeable) .
- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., m/z 199, 185) confirm molecular stability and substituent loss pathways .
- 13C NMR : Assignments for fused pyrazole-pyridine carbons (e.g., C-3a at 95.52 ppm) validate the core structure .
Advanced Research Questions
Q. What strategies are effective in optimizing the regioselectivity of substituents in the pyrazolo[3,4-b]pyridine core during synthesis?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:
- Catalyst Selection : FeCl₃·6H₂O directs substituents to the 5-propyl position by stabilizing transition states in ionic liquid media .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) on thiazolidinone precursors enhance cyclization efficiency by lowering activation energy .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions .
Q. How can contradictory data regarding the biological activity of structurally similar pyrazolo[3,4-b]pyridine derivatives be resolved?
- Methodological Answer : Contradictions often arise from variability in substituent positioning or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents at positions 2 (phenyl) and 5 (propyl). For instance, anti-inflammatory activity in 8a (74% yield) vs. 8b (78% yield) correlates with chloro-substituent electronegativity .
- In Vitro Assays : Standardize cell lines (e.g., RAW 264.7 macrophages) and dose ranges (10–100 µM) to minimize variability in IC₅₀ measurements .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2, validating discrepancies between experimental and theoretical data .
Q. What computational or experimental approaches are recommended to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track ¹⁸O in carbonyl groups during hydrolysis to confirm lactam ring-opening pathways .
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to identify rate-determining steps in cyclization reactions .
- Kinetic Studies : Monitor reaction progress via HPLC to establish pseudo-first-order kinetics for substituent addition steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Yield variations (e.g., 74% vs. 78% in 8a and 8b ) may stem from:
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol) impacts purity and recovery.
- Catalyst Loading : FeCl₃·6H₂O at 0.2 mmol vs. 0.1 mmol alters reaction rates and byproduct formation .
- Moisture Sensitivity : Use of anhydrous solvents (e.g., dry benzene) prevents hydrolysis of intermediates, improving reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
